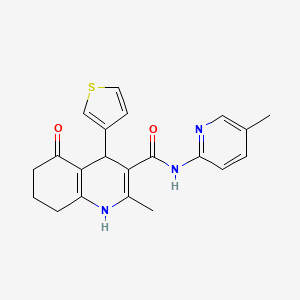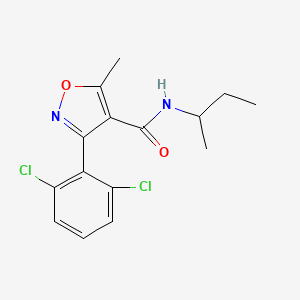![molecular formula C23H21ClN4O5S2 B11644460 2-chloro-4-{(Z)-[5-imino-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B11644460.png)
2-chloro-4-{(Z)-[5-imino-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-6-methoxyphenyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-metilbencenosulfonato de 2-cloro-4-{(Z)-[5-imino-7-oxo-2-(propan-2-il)-5H-[1,3,4]tiadiazolo[3,2-a]pirimidin-6(7H)-ilideno]metil}-6-metoxifenilo es un compuesto orgánico complejo que presenta una combinación única de grupos funcionales, incluyendo un grupo cloro, un grupo imino, un grupo metoxilo y un éster sulfonato.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 4-metilbencenosulfonato de 2-cloro-4-{(Z)-[5-imino-7-oxo-2-(propan-2-il)-5H-[1,3,4]tiadiazolo[3,2-a]pirimidin-6(7H)-ilideno]metil}-6-metoxifenilo normalmente implica reacciones orgánicas de múltiples pasosLas condiciones de reacción a menudo requieren el uso de catalizadores específicos, solventes y control de temperatura para asegurar un alto rendimiento y pureza .
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar el uso de reactores de flujo continuo para optimizar la eficiencia de la reacción y la escalabilidad. El uso de sistemas automatizados puede ayudar a mantener condiciones de reacción consistentes y minimizar el error humano. Además, se emplean técnicas de purificación como la cristalización, la destilación y la cromatografía para obtener el producto final con las especificaciones deseadas .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 4-metilbencenosulfonato de 2-cloro-4-{(Z)-[5-imino-7-oxo-2-(propan-2-il)-5H-[1,3,4]tiadiazolo[3,2-a]pirimidin-6(7H)-ilideno]metil}-6-metoxifenilo puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los sulfoxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo imino en una amina.
Sustitución: El grupo cloro puede ser sustituido por otros nucleófilos como aminas, tioles o alcóxidos
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como el metóxido de sodio. Las condiciones de reacción a menudo implican solventes específicos, control de temperatura y, a veces, el uso de catalizadores para mejorar las velocidades de reacción y la selectividad .
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de la vía de reacción específica. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden producir una variedad de derivados dependiendo del nucleófilo utilizado .
Aplicaciones Científicas De Investigación
El 4-metilbencenosulfonato de 2-cloro-4-{(Z)-[5-imino-7-oxo-2-(propan-2-il)-5H-[1,3,4]tiadiazolo[3,2-a]pirimidin-6(7H)-ilideno]metil}-6-metoxifenilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en síntesis orgánica para el desarrollo de nuevos compuestos con potencial actividad biológica.
Biología: El compuesto puede utilizarse en ensayos bioquímicos para estudiar las interacciones e inhibiciones enzimáticas.
Industria: El compuesto puede utilizarse en el desarrollo de materiales avanzados con propiedades específicas, como polímeros y recubrimientos
Mecanismo De Acción
El mecanismo de acción del 4-metilbencenosulfonato de 2-cloro-4-{(Z)-[5-imino-7-oxo-2-(propan-2-il)-5H-[1,3,4]tiadiazolo[3,2-a]pirimidin-6(7H)-ilideno]metil}-6-metoxifenilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse al sitio activo de una enzima, inhibiendo su actividad y afectando así las vías bioquímicas en las que la enzima participa. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
Compuestos Similares
4-metilbencenosulfonato de 2-cloro-4-{(Z)-[5-imino-7-oxo-2-(propan-2-il)-5H-[1,3,4]tiadiazolo[3,2-a]pirimidin-6(7H)-ilideno]metil}-6-metoxifenilo: es similar a otros derivados de tiadiazolo[3,2-a]pirimidina, tales como:
Unicidad
La singularidad del 4-metilbencenosulfonato de 2-cloro-4-{(Z)-[5-imino-7-oxo-2-(propan-2-il)-5H-[1,3,4]tiadiazolo[3,2-a]pirimidin-6(7H)-ilideno]metil}-6-metoxifenilo radica en su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica únicas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C23H21ClN4O5S2 |
|---|---|
Peso molecular |
533.0 g/mol |
Nombre IUPAC |
[2-chloro-4-[(Z)-(5-imino-7-oxo-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-6-methoxyphenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H21ClN4O5S2/c1-12(2)22-27-28-20(25)16(21(29)26-23(28)34-22)9-14-10-17(24)19(18(11-14)32-4)33-35(30,31)15-7-5-13(3)6-8-15/h5-12,25H,1-4H3/b16-9-,25-20? |
Clave InChI |
MXNJZNTYXRKCIT-ONAIEWRJSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C(C)C)OC |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)C=C3C(=N)N4C(=NC3=O)SC(=N4)C(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Methoxy-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11644384.png)
![1-[(3-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate](/img/structure/B11644385.png)
![[1-Amino-5-(piperidin-1-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl](4-bromophenyl)methanone](/img/structure/B11644406.png)
![4-{5-[(Z)-(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11644409.png)

![Methyl 3-[(3-benzyl-7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B11644421.png)
![3-(3-ethoxyphenyl)-N'-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11644422.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B11644429.png)

![(5Z)-3-(4-chlorobenzyl)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11644440.png)
![4,6-dimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11644445.png)

![3-Hydroxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane](/img/structure/B11644455.png)
